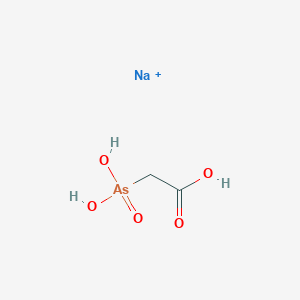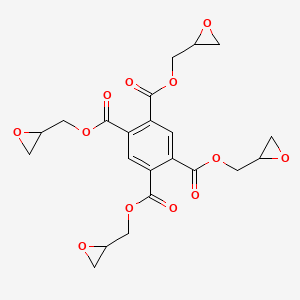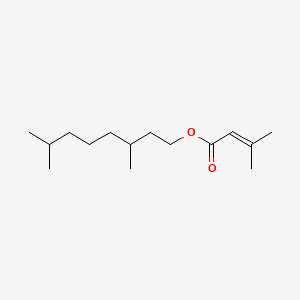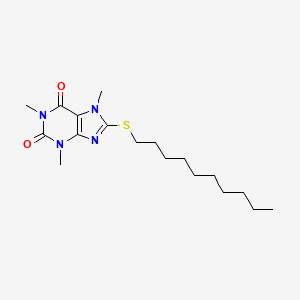
Butylcarbonimidodithioic acid--ammonia (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylcarbonimidodithioic acid–ammonia (1/1) is a chemical compound that consists of butylcarbonimidodithioic acid and ammonia in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butylcarbonimidodithioic acid–ammonia (1/1) typically involves the reaction of butylcarbonimidodithioic acid with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The reaction proceeds via the formation of an intermediate complex, which then reacts with ammonia to form the final product.
Industrial Production Methods
Industrial production of butylcarbonimidodithioic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Butylcarbonimidodithioic acid–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonia group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butylcarbonimidodithioic acid–ammonia (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of butylcarbonimidodithioic acid–ammonia (1/1) involves its interaction with molecular targets such as enzymes and cell membranes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to disrupt cell membranes makes it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylcarbonimidodithioic acid–ammonia (1/1)
- Ethylcarbonimidodithioic acid–ammonia (1/1)
- Propylcarbonimidodithioic acid–ammonia (1/1)
Uniqueness
Butylcarbonimidodithioic acid–ammonia (1/1) is unique due to its longer butyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference in chain length can affect its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
59086-73-6 |
|---|---|
Formule moléculaire |
C5H14N2S2 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
azane;butylcarbamodithioic acid |
InChI |
InChI=1S/C5H11NS2.H3N/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H2,6,7,8);1H3 |
Clé InChI |
QRYLSFKPXSUZFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)S.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)








![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)

